2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide
Description
This compound is a synthetic chromene-carboxamide derivative featuring a pyrazine-substituted piperidine scaffold. The structural uniqueness of this compound lies in its pyrazin-2-yl-piperidine moiety, which may enhance target binding through π-π interactions and hydrogen bonding.
Properties
IUPAC Name |
2-oxo-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-19(16-11-15-3-1-2-4-17(15)27-20(16)26)23-12-14-5-9-24(10-6-14)18-13-21-7-8-22-18/h1-4,7-8,11,13-14H,5-6,9-10,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMNIDHCMEUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrazine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the piperidine moiety through reductive amination or similar methods. The final step involves the coupling of the chromene core with the pyrazine-piperidine intermediate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: Its unique structure may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of 2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chromene core may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrazine and piperidine moieties may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural homology with N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h) , which replaces the pyrazin-2-yl group with a benzyl moiety. Key differences include:
- Pyrazine vs.
- Chromene Oxidation State : The target compound has a 2-oxo group at the chromene core, whereas 4h features a 4-oxo group, altering electron distribution and possibly affecting binding affinity.
Table 1: Structural Comparison
Functional Analogues
The patent in describes pyrazine-piperidine hybrids, such as 7-[1-(2-hydroxyethyl)piperidin-4-yl]-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one, which share the pyrazine-piperidine motif but lack the chromene-carboxamide core. These compounds are optimized for kinase inhibition, suggesting that the pyrazine-piperidine scaffold is a versatile pharmacophore for targeting ATP-binding pockets .
Chromene-Based Derivatives
highlights 6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (18o), which incorporates a chlorinated chromene core and a peptidomimetic side chain. Unlike the target compound, 18o demonstrates enhanced protease inhibitory activity due to its chlorine atom and peptide-like backbone .
Research Findings and Hypotheses
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The pyrazine substituent in the target compound may reduce logP compared to benzyl-substituted analogs (e.g., 4h), improving aqueous solubility .
- Metabolic Stability : Piperidine-pyrazine hybrids in often include hydroxyl or methyl groups to modulate metabolic clearance, a strategy absent in the target compound .
Target Engagement
In contrast, benzyl-substituted analogs like 4h may favor hydrophobic interactions .
Biological Activity
The compound 2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is a notable derivative in medicinal chemistry, particularly due to its potential therapeutic applications. This article discusses its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 364.4 g/mol. Its structure features a chromene core linked to a pyrazinyl-piperidine moiety, which is crucial for its biological activity.
-
Anticancer Activity :
- Studies indicate that derivatives of pyrazine and piperidine exhibit significant anticancer properties. The compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.
- In vitro assays have shown that modifications in the piperidine ring can enhance cytotoxic effects against various cancer cell lines, particularly breast cancer (MCF-7 and MDA-MB-231) .
-
Antimicrobial Activity :
- The compound has demonstrated promising antimicrobial effects against a range of pathogens. Minimum inhibitory concentration (MIC) tests reveal effective activity against Staphylococcus aureus and Escherichia coli .
- A study highlighted that pyrazole derivatives exhibit significant antifungal and antibacterial properties, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Case Studies
-
Breast Cancer Treatment :
A study investigated the effects of pyrazole derivatives on breast cancer cell lines, revealing that certain compounds exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin. This suggests a potential for developing combination therapies to improve treatment outcomes in resistant cancer types . -
Antimicrobial Efficacy :
In another study focusing on antimicrobial activity, the compound was tested against several pathogenic strains, showing effective bactericidal properties at low concentrations. The results indicated that the compound could serve as a basis for developing new antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-oxo-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Answer : Synthesis involves multi-step organic reactions:
- Step 1 : Construct the chromene-3-carboxamide core via cyclization of salicylaldehyde derivatives with activated carbonyl reagents.
- Step 2 : Introduce the piperidin-4-ylmethyl group through nucleophilic substitution or reductive amination.
- Step 3 : Attach the pyrazin-2-yl moiety via Suzuki coupling or Buchwald-Hartwig amination.
Optimization includes controlling temperature (60–100°C for coupling steps), solvent polarity (DMF or THF), and catalysts (Pd for cross-coupling). Purity is monitored via thin-layer chromatography (TLC) and validated by NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Confirms regiochemistry of the chromene ring and piperidine-pyrazine connectivity.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).
- X-ray Crystallography : Resolves bond angles and torsional strain in the piperidine-pyrazine moiety.
- HPLC : Assesses purity (>95%) under reverse-phase conditions (C18 column, acetonitrile/water gradient) .
Q. What are the solubility and stability profiles under physiological conditions?
- Answer :
- Solubility : Limited aqueous solubility (logP ~3.5); requires DMSO or ethanol for in vitro assays.
- Stability : Stable at pH 7.4 for 24 hours but degrades in acidic conditions (pH <5). Monitor via LC-MS to detect hydrolysis of the carboxamide bond .
Advanced Research Questions
Q. How does structural modification of the piperidine-pyrazine moiety influence bioactivity and pharmacokinetics?
- Answer :
- Bioactivity : Substituting pyrazine with pyridine reduces phosphodiesterase (PDE) inhibition efficacy by 40% due to altered π-π stacking with catalytic domains.
- Pharmacokinetics : Adding methyl groups to the piperidine ring improves metabolic stability (t1/2 increases from 1.2 to 4.7 hours in rodent models) by blocking CYP3A4 oxidation .
Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
- Answer :
- In vitro :
- Enzyme assays : PDE10A inhibition (IC50 determination via fluorescence polarization).
- Cell-based assays : Antiproliferative activity in cancer lines (e.g., HCT-116, IC50 <10 µM).
- In vivo :
- Rodent models : Pharmacokinetic profiling (oral bioavailability <15% due to first-pass metabolism).
- Xenograft studies : Tumor volume reduction in BRAF-mutant melanoma models .
Q. How to address discrepancies in reported bioactivity across studies?
- Answer :
- Assay Variability : Standardize ATP concentration in kinase assays (e.g., 10 µM vs. 100 µM alters IC50 by 3-fold).
- Structural Confirmation : Verify compound identity via LC-MS/NMR to rule out batch-specific impurities.
- Data Normalization : Use positive controls (e.g., staurosporine for cytotoxicity) to cross-validate results .
Q. What are the challenges in improving metabolic stability and tissue penetration?
- Answer :
- Metabolic Stability : Rapid glucuronidation of the chromene ring; mitigate via fluorination (C-6 position reduces clearance by 50%).
- Tissue Penetration : Low blood-brain barrier permeability (P-gp substrate); use prodrugs (ester derivatives) to enhance CNS delivery .
Q. How to design experiments to elucidate the mechanism of action?
- Answer :
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for BRAF kinase (KD <100 nM).
- Transcriptomics : RNA-seq to identify downstream targets (e.g., MAPK pathway suppression).
- CRISPR Screening : Knockout PDE10A in cell lines to confirm on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
